2-[1-(4-Bromophenyl)cyclobutyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-bromophenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDSWKXCOSCJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 1 4 Bromophenyl Cyclobutyl Acetic Acid
Retrosynthetic Analysis of the 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. oregonstate.edu
Key Disconnections and Strategic Intermediates
The primary disconnections for this compound involve the carbon-carbon bonds that form the core structure. The most logical disconnections are at the bond between the cyclobutane (B1203170) ring and the acetic acid side chain, and the bond between the cyclobutane ring and the bromophenyl group.
A key strategic intermediate in the synthesis is 1-(4-bromophenyl)cyclobutanecarbonitrile. This intermediate is valuable because the nitrile group can be hydrolyzed to the desired carboxylic acid. Another important intermediate is 1-(4-bromophenyl)cyclobutanol, which can be a precursor to the aforementioned nitrile.
Identification of Precursor Molecules
Based on the retrosynthetic analysis, several key precursor molecules can be identified. These precursors are generally simpler and more readily available commercially.
| Precursor Molecule | Role in Synthesis |
| 1-Bromocyclobutanecarboxylic acid | Precursor for the cyclobutane and acetic acid moieties. |
| 4-Bromobromobenzene | Source of the 4-bromophenyl group. |
| Cyclobutanone (B123998) | Starting material for the formation of the cyclobutane ring. |
| (4-Bromophenyl)magnesium bromide | A Grignard reagent for introducing the bromophenyl group. |
| Diethyl malonate | Used in the installation of the acetic acid functional group. |
Classical Synthetic Approaches to this compound
The synthesis of this compound can be achieved through various classical synthetic routes, each with its own set of advantages and challenges.
Cyclobutane Ring Formation Strategies
The formation of the cyclobutane ring is a critical step in the synthesis. The inherent ring strain of cyclobutanes can make their formation challenging. baranlab.org Several methods can be employed to construct this four-membered ring. baranlab.orgorganic-chemistry.org One common method is the [2+2] cycloaddition of olefins. baranlab.orgorganic-chemistry.org Another approach involves ring closure of a 1,4-dihalobutane derivative.
A plausible route to a substituted cyclobutane precursor for the target molecule could start from cyclobutanone.
Introduction of the Bromophenyl Moiety
The 4-bromophenyl group can be introduced onto the cyclobutane ring through a nucleophilic addition of a Grignard reagent to a carbonyl group. For instance, (4-bromophenyl)magnesium bromide can react with cyclobutanone to form 1-(4-bromophenyl)cyclobutanol.
Alternatively, Friedel-Crafts acylation of bromobenzene (B47551) with cyclobutanecarbonyl chloride could be considered, although this might lead to a mixture of ortho and para isomers. A more direct approach involves the reaction of a suitable cyclobutyl precursor with a bromophenylating agent.
Carboxylic Acid Functional Group Installation
The installation of the acetic acid side chain can be accomplished through several well-established methods. One common strategy is the use of a malonic ester synthesis. This would involve reacting a suitable 1-(4-bromophenyl)cyclobutyl halide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.
Another effective method is the cyanation of a 1-(4-bromophenyl)cyclobutyl halide or mesylate to form 1-(4-bromophenyl)cyclobutanecarbonitrile. Subsequent acidic or basic hydrolysis of the nitrile group will furnish the desired this compound. wikipedia.org
A potential synthetic pathway is outlined below:
Formation of 1-(4-bromophenyl)cyclobutanol : Reaction of cyclobutanone with (4-bromophenyl)magnesium bromide.
Conversion to 1-bromo-1-(4-bromophenyl)cyclobutane : Treatment of the alcohol with an acid like HBr.
Introduction of the acetic acid precursor : Reaction of the bromide with the sodium salt of diethyl malonate.
Hydrolysis and decarboxylation : Treatment of the malonic ester derivative with acid or base to yield this compound.
Modern Catalytic Methods in the Synthesis of this compound
Modern synthetic strategies would likely favor catalytic methods to construct the this compound scaffold, owing to their efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions for Aryl Bromide Incorporation
The incorporation of the 4-bromophenyl moiety onto the cyclobutane ring is a prime candidate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. nih.govlibretexts.org
Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction could theoretically be employed by coupling an organoboron derivative of cyclobutyl acetic acid with 1,4-dibromobenzene. nih.govlibretexts.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. organic-chemistry.org
Negishi Coupling : Another powerful palladium- or nickel-catalyzed method involves the reaction of an organozinc reagent with an aryl halide. wikipedia.orgorganic-chemistry.org A potential route could involve the reaction of a cyclobutyl acetic acid-derived organozinc compound with 1,4-dibromobenzene. wikipedia.orgnih.gov
α-Arylation of Esters : A more direct approach could be the palladium-catalyzed α-arylation of a cyclobutyl acetic acid ester. researchgate.net This reaction would directly form the bond between the aromatic ring and the carbon atom alpha to the ester group. organic-chemistry.org This method has been successfully applied to the arylation of other strained small rings. researchgate.net
A hypothetical comparison of these coupling reactions is presented in the table below.
| Coupling Reaction | Typical Catalyst | Organometallic Reagent | Key Advantages | Potential Challenges for this Synthesis |
| Suzuki-Miyaura | Palladium complexes | Boronic acid/ester | Stability and low toxicity of boronic acids, mild reaction conditions. libretexts.orgorganic-chemistry.org | Preparation of the specific cyclobutyl boronic acid precursor may be required. |
| Negishi | Palladium or Nickel complexes | Organozinc halide | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org | Organozinc reagents are often sensitive to air and moisture. wikipedia.org |
| α-Arylation | Palladium complexes | N/A (uses enolate) | Direct C-H functionalization, potentially fewer steps. researchgate.net | Potential for side reactions like Claisen condensation with strained esters. researchgate.net |
Asymmetric Synthesis Approaches for Chiral Analogs of this compound
The structure of this compound contains a chiral center at the carbon atom of the cyclobutane ring attached to both the aryl group and the acetic acid side chain. The synthesis of specific enantiomers (chiral analogs) would require asymmetric synthesis techniques. Chiral 1,2-amino alcohols, for example, are valuable scaffolds often used as drug candidates and chiral ligands, and their synthesis has been achieved through various methods, including the use of chiral auxiliaries. nih.gov
Approaches to achieve enantioselectivity could include:
Use of Chiral Catalysts : Employing transition metal catalysts bearing chiral ligands could induce stereoselectivity during a cross-coupling or arylation step.
Chiral Auxiliaries : Attaching a chiral auxiliary to the acetic acid moiety could direct the stereochemical outcome of the aryl group addition, with the auxiliary being removed in a subsequent step.
Resolution : Synthesizing the compound as a racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Green Chemistry Principles in the Synthesis of this compound
While no specific synthesis has been reported, any future development would benefit from the application of green chemistry principles to enhance sustainability. nih.govijpsjournal.comnih.gov
Solvent-Free or Low-Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Potential strategies applicable to the synthesis of this compound include:
Aqueous Media : If feasible, conducting transition metal-catalyzed couplings in water could significantly improve the environmental profile of the synthesis. libretexts.org
Mechanochemistry : Solvent-free reactions conducted by mechanical grinding (ball milling) are becoming increasingly popular for C-C bond formation, including Suzuki reactions.
Microwave-Assisted Synthesis : The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially reducing solvent use and energy consumption. ijpsjournal.commdpi.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts.
Comparative Analysis of Synthetic Routes to this compound
Evaluation of Synthetic Yields and Selectivity
For the initial cyclization reaction, the alkylation of arylacetonitriles with dihaloalkanes under phase-transfer catalysis conditions generally provides moderate to good yields. For a similar reaction, the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) from 4-chlorobenzyl cyanide and 1,3-dibromopropane (B121459) has been reported with a yield of 43%. It is expected that the synthesis of the bromo-analog would proceed with a comparable yield. The selectivity of this reaction is generally high, with the primary product being the desired cyclized compound.
The hydrolysis of the nitrile to the carboxylic acid is typically a high-yielding reaction, often proceeding with yields exceeding 90% under optimized conditions.
The Arndt-Eistert homologation is also known to be an efficient process, with yields for the conversion of carboxylic acids to their higher homologs often ranging from 50% to 80%. The selectivity of the Wolff rearrangement is generally high, with minimal side products formed.
Table 1: Estimated Yields for the Synthesis of this compound
| Step | Reactants | Product | Estimated Yield (%) |
| Cyclization | 4-Bromophenylacetonitrile, 1,3-Dibromopropane | 1-(4-Bromophenyl)cyclobutanecarbonitrile | 40-50 |
| Hydrolysis | 1-(4-Bromophenyl)cyclobutanecarbonitrile | 1-(4-Bromophenyl)cyclobutanecarboxylic acid | >90 |
| Arndt-Eistert Homologation | 1-(4-Bromophenyl)cyclobutanecarboxylic acid | This compound | 50-80 |
| Overall Estimated Yield | 18-36 |
Practical Considerations for Scale-Up in Academic Research
Scaling up the synthesis of this compound in an academic research setting presents several practical considerations.
The use of 1,3-dibromopropane in the initial cyclization step requires careful handling due to its toxicity and potential as an environmental hazard. The reaction is also typically carried out in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), which can be difficult to remove completely during workup.
The Arndt-Eistert reaction involves the use of diazomethane (B1218177), which is a highly toxic and explosive gas. The preparation and handling of diazomethane require specialized equipment and stringent safety precautions, which may not be readily available in all academic laboratories. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, can be used, but these reagents are often more expensive. The Wolff rearrangement is often catalyzed by silver salts, which can add to the cost and require appropriate disposal methods.
Purification of the intermediates and the final product may require column chromatography, which can be time-consuming and solvent-intensive for larger scale preparations. Recrystallization may be a more practical purification method for the final product if a suitable solvent system can be identified.
Given these considerations, the scale-up of this synthesis in an academic setting would require careful planning, adherence to safety protocols, and potentially the optimization of reaction conditions to minimize the use of hazardous reagents and simplify purification procedures.
Advanced Spectroscopic and Structural Elucidation Studies of 2 1 4 Bromophenyl Cyclobutyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
High-Resolution ¹H NMR and ¹³C NMR Investigations
¹H (Proton) NMR spectroscopy would reveal the number of distinct proton environments in the 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid molecule. The chemical shift (δ) of each proton signal would indicate its electronic environment. For instance, the aromatic protons on the 4-bromophenyl group would be expected to appear in the downfield region (typically δ 7.0-7.6 ppm) as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the cyclobutyl ring and the acetic acid methylene (B1212753) group would resonate in the upfield region. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling patterns (splitting of signals) would provide information about the number of neighboring protons, helping to establish the connectivity of the atoms.
¹³C (Carbon-13) NMR spectroscopy would identify the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insights into their hybridization and the nature of the attached atoms. For example, the carbonyl carbon of the carboxylic acid group would be expected to have a characteristic downfield chemical shift (typically δ 170-180 ppm). The aromatic carbons would also appear in the downfield region, with the carbon atom bonded to the bromine showing a distinct chemical shift. The aliphatic carbons of the cyclobutyl ring and the methylene group would be found in the upfield region of the spectrum.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from similar structures.
| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Carboxylic Acid (-COOH) | ~10-12 (singlet, 1H) | ~175 |
| Aromatic C-H (ortho to Br) | ~7.5 (doublet, 2H) | ~132 |
| Aromatic C-H (meta to Br) | ~7.3 (doublet, 2H) | ~130 |
| Aromatic C-Br | - | ~122 |
| Quaternary Aromatic C | - | ~145 |
| Acetic Acid Methylene (-CH₂-) | ~2.5 (singlet, 2H) | ~45 |
| Quaternary Cyclobutyl C | - | ~50 |
| Cyclobutyl Methylene (-CH₂-) | ~1.8-2.4 (multiplets, 6H) | ~30, ~20 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments and Dynamics
To unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure and dynamics, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, revealing which protons are adjacent to each other. This would be crucial for confirming the connectivity within the cyclobutyl ring and the link to the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. This is vital for determining the stereochemistry and preferred conformation of the molecule, for example, the relative orientation of the 4-bromophenyl ring with respect to the cyclobutyl ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR spectroscopy would show characteristic absorption bands for the functional groups in this compound. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-Br stretching vibration would be expected in the fingerprint region, typically below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.
Raman spectroscopy , being complementary to IR, would also provide information about the molecular vibrations. Non-polar bonds often give rise to strong Raman signals. Therefore, the C-C bonds of the cyclobutyl and aromatic rings would be expected to be strong Raman scatterers.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid (C=O) | C=O stretch | ~1700 (strong) | Moderate |
| Aromatic Ring | C=C stretch | ~1600, ~1475 | Strong |
| Aromatic C-H | C-H stretch | ~3050 | Strong |
| Aliphatic C-H | C-H stretch | 2850-3000 | Strong |
| Aromatic C-Br | C-Br stretch | < 700 | Moderate |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₁₂H₁₃BrO₂). The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).
Tandem Mass Spectrometry (MS/MS) for Structural Insights
In a tandem mass spectrometry (MS/MS) experiment, the molecular ion would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to provide structural information. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound could include:
Loss of the carboxylic acid group (-COOH) , resulting in a fragment with a mass corresponding to the rest of the molecule.
Cleavage of the bond between the cyclobutyl ring and the acetic acid side chain.
Fragmentation of the cyclobutyl ring.
Loss of the bromine atom.
Analysis of these fragmentation pathways would provide strong evidence to confirm the proposed structure. A table of potential major fragments is presented below.
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 268/270 | [M]⁺ (Molecular ion) |
| 223/225 | [M - COOH]⁺ |
| 183 | [C₆H₄Br-C₄H₇]⁺ - H₂ |
| 169/171 | [C₆H₄Br-CH₂]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
X-ray Crystallography for Solid-State Structural Determination of this compound
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound could be located. Consequently, a detailed analysis of its crystal packing, intermolecular interactions, and absolute configuration based on experimental crystallographic data cannot be provided at this time.
Crystal Packing and Intermolecular Interactions
Information regarding the crystal packing and intermolecular interactions of this compound is not available in the examined literature. The determination of these features is contingent upon successful single-crystal X-ray diffraction analysis, which has not been publicly reported.
Absolute Configuration Determination
The absolute configuration of this compound has not been determined through X-ray crystallography, as no corresponding structural data has been published. For chiral molecules such as this, X-ray crystallography of a single crystal is the definitive method for determining the absolute stereochemistry, typically through the use of anomalous dispersion techniques. Without such a study, the absolute configuration remains unconfirmed.
Computational and Theoretical Investigations of 2 1 4 Bromophenyl Cyclobutyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. These methods provide insights into the geometry, stability, and reactivity of the compound.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid, DFT studies would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would also yield the total electronic energy of the molecule, which is a key indicator of its stability. Properties such as bond lengths, bond angles, and dihedral angles would be optimized to find the lowest energy conformation.
A hypothetical data table for optimized geometric parameters might look like this:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | Data not available |
| Bond Length | C=O (carboxyl) | Data not available |
| Bond Angle | C-C-C (cyclobutyl) | Data not available |
| Dihedral Angle | Phenyl-Cyclobutyl | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map would identify regions of positive and negative electrostatic potential on this compound. The electronegative oxygen atoms of the carboxylic acid group would be expected to show regions of negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a region of positive potential (typically colored blue), indicating a site for nucleophilic attack.
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Potential Energy Surface Exploration
To understand the flexibility of this compound, a potential energy surface (PES) exploration would be conducted. This involves systematically changing key dihedral angles within the molecule and calculating the energy at each point. The resulting PES would reveal the various low-energy conformations (conformers) and the energy barriers between them. This is particularly important for understanding the flexibility of the acetic acid side chain and the orientation of the bromophenyl group relative to the cyclobutyl ring.
Rotational Barriers and Preferred Conformations
From the potential energy surface, the energy barriers for rotation around specific single bonds, such as the bond connecting the cyclobutyl ring to the acetic acid group, can be determined. This information helps to identify the most stable or "preferred" conformations of the molecule at a given temperature. The relative populations of these conformers can also be estimated using Boltzmann statistics.
A hypothetical table of conformational analysis results might be presented as follows:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| A | 0.0 (Global Minimum) | Data not available |
| B | Data not available | Data not available |
| C | Data not available | Data not available |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions with its environment over time. For this compound, an MD simulation would typically be performed with the molecule solvated in a box of water molecules to mimic physiological conditions. Such a simulation could reveal how the molecule's conformation changes over time and how it interacts with the surrounding water molecules through hydrogen bonding and other non-covalent interactions. This would provide valuable insights into its solubility and how it might behave in a biological system.
In the absence of specific research on this compound, the information presented above is a generalized description of the computational and theoretical methods that would be applied to investigate this compound. The actual results of such studies remain to be determined by future research.
Reaction Mechanism Elucidation via Computational Chemistry
The elucidation of reaction mechanisms through computational chemistry involves the use of quantum mechanical calculations to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, this could involve modeling its synthesis or its subsequent reactions.
Computational methods such as Density Functional Theory (DFT) are frequently employed to gain mechanistic insights. For instance, in studies of related organic molecules, DFT calculations have been used to understand reaction pathways, predict the feasibility of certain transformations, and explain observed product distributions. These computational approaches can model the electronic structure of the molecules involved and calculate their energies with a high degree of accuracy.
Transition State Characterization for Synthetic Steps
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The geometry and energy of the transition state dictate the activation energy of the reaction and, consequently, its rate. For the synthesis of this compound, several key steps could be analyzed computationally.
For example, if the synthesis involves a nucleophilic substitution or a rearrangement, computational chemists would model the approach of the reacting species, the breaking and forming of bonds, and the resulting high-energy transition state structure. By analyzing the vibrational frequencies of the calculated transition state structure, it is possible to confirm that it is indeed a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step
| Parameter | Value | Description |
| Method | DFT (B3LYP/6-31G*) | The computational method and basis set used for the calculation. |
| ΔG‡ (kcal/mol) | Value | The Gibbs free energy of activation, indicating the kinetic barrier of the reaction. |
| Imaginary Frequency (cm⁻¹) | Value | The single negative frequency confirming the structure as a true transition state. |
| Key Bond Distances (Å) | Values | The lengths of the bonds being formed and broken in the transition state. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study.
Energy Profiles of Key Transformations Involving this compound
An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as a reaction progresses. By plotting the potential energy of the system against the reaction coordinate, one can visualize the reactants, products, intermediates, and transition states.
For transformations involving this compound, computational studies could generate such profiles to compare different possible reaction pathways. For example, if the compound can undergo multiple competing reactions, the calculated energy profiles would help in predicting the major product by identifying the pathway with the lowest activation energy.
Table 2: Hypothetical Relative Energies for a Transformation of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactant | 0.0 | The starting material, set as the reference energy. |
| Transition State 1 | Value | The energy barrier for the first step of the reaction. |
| Intermediate | Value | A stable species formed during the reaction. |
| Transition State 2 | Value | The energy barrier for the second step of the reaction. |
| Product | Value | The final product of the transformation. |
Note: The values in this table are hypothetical and represent the type of data that would be obtained from a computational investigation.
Chemical Reactivity and Transformations of 2 1 4 Bromophenyl Cyclobutyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and the reduction to an alcohol for further functionalization.
Esterification: The conversion of 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid to its corresponding esters can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comwikipedia.org The reaction is an equilibrium process, and typically, the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com This method is effective for producing simple alkyl esters (e.g., methyl or ethyl esters).
Alternatively, for more sensitive substrates or when using more complex alcohols, esterification can be performed under milder conditions. This often involves activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of the alcohol.
Amidation: The synthesis of amides from this compound is a critical transformation for creating analogues with diverse biological properties. This is typically accomplished by first converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using peptide coupling reagents. The activated intermediate is then treated with a primary or secondary amine to form the corresponding amide. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), which facilitate the reaction under mild conditions and minimize side reactions.
| Reactant | Reagents | Product Name | Product Structure |
|---|---|---|---|
| Methanol (B129727) | H₂SO₄ (cat.), Reflux | Methyl 2-[1-(4-bromophenyl)cyclobutyl]acetate | |
| Ethanol (B145695) | H₂SO₄ (cat.), Reflux | Ethyl 2-[1-(4-bromophenyl)cyclobutyl]acetate | |
| Ammonia | HATU, DIPEA, DMF | 2-[1-(4-Bromophenyl)cyclobutyl]acetamide | |
| Aniline | EDC, HOBt, DMF | N-Phenyl-2-[1-(4-bromophenyl)cyclobutyl]acetamide |
The carboxylic acid moiety can be reduced to a primary alcohol, 2-[1-(4-bromophenyl)cyclobutyl]ethanol. This transformation opens up new avenues for derivatization. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods are often preferred. One such method is the manganese(I)-catalyzed hydrosilylation, which uses a bench-stable silane (B1218182) like phenylsilane (B129415) (PhSiH₃) and a catalyst such as [MnBr(CO)₅]. nih.gov This reaction proceeds under relatively mild conditions and demonstrates high selectivity for the carboxylic acid group, leaving other functional groups like the aryl bromide intact. nih.gov
The resulting alcohol is a versatile intermediate. It can be converted into a variety of other functional groups:
Ethers: Williamson ether synthesis can be employed by deprotonating the alcohol with a base (e.g., NaH) and reacting it with an alkyl halide.
Halides: The hydroxyl group can be substituted with a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Further Esters: The alcohol can be acylated with a different carboxylic acid or acyl chloride to form a new ester, distinct from those derived directly from the parent acid.
Transformations at the Aryl Bromide Position
The 4-bromophenyl group is a key handle for introducing structural diversity through reactions at the carbon-bromine bond.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govlibretexts.org The substrate, this compound, lacks such activating groups. The cyclobutylacetic acid substituent is not sufficiently electron-withdrawing to facilitate the SNAr mechanism under standard conditions. libretexts.org Consequently, direct substitution of the bromine atom by nucleophiles like amines, alkoxides, or thiols via a classical SNAr pathway is generally not feasible and would require harsh reaction conditions or specialized catalytic systems that proceed through alternative mechanisms. researchgate.netscience.gov
The most powerful and widely used method for modifying the aryl bromide position is through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The aryl bromide of this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a base. organic-chemistry.orglibretexts.org The Suzuki reaction is exceptionally versatile for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. organic-chemistry.orgnih.gov For example, reacting the title compound with various arylboronic acids can generate a library of biphenyl (B1667301) derivatives. researchgate.netmdpi.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction creates a new carbon-carbon double bond, allowing for the introduction of vinyl groups. A base is required to regenerate the active palladium(0) catalyst. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is co-catalyzed by palladium and copper(I) and requires a base, typically an amine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for synthesizing arylalkynes.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and coupling with a broad range of partners. organic-chemistry.orgnih.gov
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
| Negishi | Organozinc (e.g., Ar'-ZnCl) | Pd(PPh₃)₄ or Ni(acac)₂ | Biaryl, Aryl-Alkyl |
Cyclobutane (B1203170) Ring Reactivity and Stability
The cyclobutane ring in this compound is generally stable under many synthetic conditions, including those used for modifying the carboxylic acid and aryl bromide moieties. researchgate.net However, the inherent ring strain of the four-membered carbocycle means it can participate in specific reactions under forcing conditions. researchgate.net
Potential transformations involving the cyclobutane ring include:
Thermolysis or Photolysis: At high temperatures or under photochemical irradiation, cyclobutane rings can undergo ring-opening to form two alkene molecules (cycloreversion) or rearrange. researchgate.net For this specific molecule, such reactions are not typically desired but represent a potential pathway for decomposition or unintended side reactions under harsh conditions.
Acidic or Basic Conditions: While stable under moderately acidic or basic conditions used in esterification or coupling reactions, extreme pH and high temperatures could potentially lead to ring-opening or rearrangement reactions. researchgate.net
C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds. In principle, the sp³ C-H bonds on the cyclobutane ring could be targeted for oxidation or arylation using appropriate directing groups and palladium catalysis, potentially offering a route to install additional substituents directly onto the ring. acs.org
Ring-Opening Reactions Under Specific Conditions
The significant strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. masterorganicchemistry.com For this compound, acid-catalyzed pathways are particularly relevant due to the stabilizing effect of the aryl group on a potential carbocation intermediate.
Under acidic conditions, protonation of the carboxylic acid group or adventitious water could be followed by a concerted or stepwise cleavage of the cyclobutane ring. The cleavage is expected to occur at the C1-C2 or C1-C4 bond to form a stabilized tertiary benzylic carbocation at the C1 position. This intermediate can then be trapped by a nucleophile (e.g., the solvent) or undergo rearrangement to yield various acyclic products. nih.gov
Table 1: Predicted Acid-Catalyzed Ring-Opening Reactions
| Conditions | Proposed Intermediate | Potential Product Class |
|---|---|---|
| Strong Acid (e.g., H₂SO₄), Heat | Tertiary benzylic carbocation | Alkenyl aromatic compounds |
| Lewis Acid (e.g., BF₃·OEt₂) | Carbocation complex | Rearranged acyclic esters/acids |
Stereochemical Aspects of Ring Transformations
The starting compound, this compound, is achiral. However, stereochemistry becomes a critical consideration if chiral reagents are used or if reactions generate new stereocenters. The puckered conformation of the cyclobutane ring can influence the approach of reagents, potentially leading to diastereoselectivity in reactions such as hydrogenations or epoxidations, though these are less common than ring-opening transformations. masterorganicchemistry.comresearchgate.net
In the context of ring-opening, if the reaction proceeds through a planar carbocation intermediate, any pre-existing stereochemistry at C2 would likely be lost. However, for concerted pericyclic reactions, such as thermally induced electrocyclic ring-openings (more common in cyclobutenes), the stereochemical outcome is dictated by orbital symmetry rules, leading to highly predictable product stereochemistry. researchgate.net While not directly applicable to the saturated ring in the title compound, these principles are fundamental to understanding cyclobutane reactivity.
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity, the preference for bond breaking or making at one position over another, is a key aspect of the reactivity of this molecule. wikipedia.org In any ring-opening reaction, the cleavage of the bonds adjacent to the C1 carbon, which bears the 4-bromophenyl group, is strongly favored. This preference is due to the superior stability of the resulting tertiary benzylic carbocation compared to any other potential carbocation intermediate. Therefore, the C1-C2 and C1-C4 bonds are significantly more likely to break than the C2-C3 or C3-C4 bonds.
Table 2: Regioselectivity in C-C Bond Cleavage
| Bond Cleavage | Intermediate Stability | Likelihood | Rationale |
|---|---|---|---|
| C1-C2 / C1-C4 | High | High | Forms a stabilized tertiary benzylic carbocation. |
Stereoselectivity would be observed in reactions where new chiral centers are formed. For example, if a nucleophile attacks the planar carbocation intermediate formed during ring-opening, it could theoretically approach from either face, potentially leading to a racemic mixture of products unless a chiral catalyst or auxiliary directs the attack to one face preferentially.
Mechanistic Studies of Select Transformations
Although specific mechanistic studies on this compound are scarce, the mechanism of acid-catalyzed ring-opening can be postulated based on analogous systems. The reaction likely proceeds via an E1-like mechanism for elimination or an Sₙ1-like mechanism for substitution. youtube.com
Postulated Mechanism for Acid-Catalyzed Ring-Opening:
Protonation: An acid catalyst protonates the hydroxyl of the carboxylic acid group, making it a better leaving group (water).
Carbocation Formation (Rate-Determining Step): Heterolytic cleavage of a C1-C2 or C1-C4 bond occurs, facilitated by the relief of ring strain and the formation of a resonance-stabilized tertiary carbocation at C1. The positive charge is delocalized into the 4-bromophenyl ring.
Product Formation: The carbocation intermediate can then undergo several pathways:
Deprotonation: A proton is abstracted from an adjacent carbon by a weak base (e.g., solvent), leading to the formation of an alkene. The Zaitsev product (the more substituted alkene) is typically favored. youtube.com
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., solvent molecule) attacks the carbocation, leading to a substitution product.
Rearrangement: The initial carbocation may undergo hydride or alkyl shifts to form a more stable carbocation before subsequent reaction, leading to rearranged products.
These predicted pathways are rooted in the fundamental principles of physical organic chemistry and the known reactivity patterns of strained ring systems. nih.govresearchgate.net
Applications of 2 1 4 Bromophenyl Cyclobutyl Acetic Acid As a Synthetic Building Block
Utilization in the Construction of Complex Organic Architectures
The intrinsic ring strain of the cyclobutane (B1203170) motif in 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid makes it a valuable precursor for constructing intricate molecular designs. The four-membered ring can undergo facile ring-opening reactions under various conditions, including thermal, photochemical, or catalytic inducement, leading to the formation of more complex acyclic or larger ring systems. The presence of the 4-bromophenyl group offers a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents. This dual functionality enables chemists to build elaborate carbon skeletons.
Furthermore, the carboxylic acid group can be converted into a wide array of other functional groups, including esters, amides, and alcohols, further expanding its synthetic potential. This functional group interconversion is a key step in multi-step syntheses, allowing for the sequential addition of molecular complexity.
Precursor for Advanced Organic Materials
While the primary application of this compound appears to be as an intermediate in the synthesis of discrete small molecules, its structural features suggest potential, though less explored, applications as a precursor for advanced organic materials.
Incorporation into Polymeric Structures
The bifunctional nature of this compound, with its carboxylic acid and aryl bromide moieties, makes it a candidate for incorporation into polymeric structures. The carboxylic acid can be used in step-growth polymerization to form polyesters or polyamides. The bromo-phenyl group can either be carried into the polymer backbone for subsequent modification or potentially be used in polymerization reactions that proceed via cross-coupling mechanisms.
Use in Supramolecular Assembly Research
The defined geometry of the cyclobutyl ring and the potential for hydrogen bonding through the carboxylic acid group, along with possible halogen bonding from the bromine atom, provide features conducive to forming ordered supramolecular assemblies. Research in this area would explore how these molecules self-assemble in the solid state or in solution to form higher-order structures with potential applications in materials science.
Role in Methodological Development in Organic Synthesis
The unique combination of a strained ring, a halogenated aromatic system, and a carboxylic acid makes this compound a valuable tool for the development of new synthetic methodologies.
As a Substrate for New Reaction Discovery
This compound can serve as a test substrate for novel chemical transformations. For instance, new catalytic systems for C-C bond activation within the cyclobutane ring or innovative cross-coupling protocols utilizing the aryl bromide could be explored. The development of reactions that can selectively manipulate one part of the molecule while leaving the others intact is a constant goal in organic synthesis.
Enabling Synthesis of Chiral Scaffolds
The carbon atom to which the cyclobutyl and phenyl groups are attached is a stereocenter. The synthesis of enantiomerically pure forms of this compound would provide a valuable chiral building block. Such chiral molecules are of high interest, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Methodologies aimed at the asymmetric synthesis of this compound or its derivatives would contribute to the broader field of chiral synthesis.
Synthesis and Characterization of Derivatives and Analogues of 2 1 4 Bromophenyl Cyclobutyl Acetic Acid
Structural Modifications at the Aryl Moiety
The presence of a bromine atom on the phenyl ring of 2-[1-(4-bromophenyl)cyclobutyl]acetic acid provides a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the para-position. These modifications are crucial for exploring structure-activity relationships and fine-tuning the properties of the molecule.
Suzuki-Miyaura Coupling: One of the most widely employed methods for the functionalization of the aryl bromide is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and various organoboron reagents, such as boronic acids or their esters. By selecting the appropriate boronic acid, a wide range of aryl, heteroaryl, and alkyl groups can be introduced. For instance, the coupling of the parent compound with phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃), would yield 2-[1-(biphenyl-4-yl)cyclobutyl]acetic acid. Similarly, the use of heteroaryl boronic acids can introduce moieties like pyridyl, thienyl, or furyl groups.
Heck Coupling: The Heck reaction offers another avenue for C-C bond formation, typically involving the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction can be utilized to introduce vinyl or substituted vinyl groups. For example, reacting this compound with an acrylate (B77674) ester would lead to the formation of a cinnamic acid derivative.
Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction facilitates the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. This allows for the synthesis of analogues bearing amino, alkylamino, arylamino, or heterocyclic nitrogen-containing groups at the para-position of the phenyl ring.
| Reaction Type | Reagents | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or heteroaryl-aryl derivatives |
| Heck Coupling | Alkenes (e.g., acrylates, styrenes) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Cinnamyl or styrenyl derivatives |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine derivatives |
Diversification of the Cyclobutane (B1203170) Ring Substituents
Modifications to the cyclobutane ring itself can significantly impact the three-dimensional structure and properties of the resulting analogues. Synthetic strategies in this area often focus on the introduction of additional substituents or the alteration of the existing substitution pattern.
Methodologies for constructing substituted cyclobutane rings often involve [2+2] cycloaddition reactions. For instance, the reaction of a substituted ketene (B1206846) with an appropriately functionalized alkene can lead to a cyclobutanone (B123998) intermediate, which can then be further elaborated.
Another approach involves the C-H functionalization of a pre-existing cyclobutane ring. While challenging due to the relative inertness of C-H bonds, recent advances in catalysis have enabled the direct introduction of functional groups at specific positions on the cyclobutane ring, guided by directing groups within the molecule.
Alterations of the Acetic Acid Side Chain
The acetic acid side chain offers multiple points for modification, allowing for the synthesis of esters, amides, and homologated analogues. These derivatives can exhibit altered solubility, polarity, and biological interaction profiles.
Esterification: The carboxylic acid can be readily converted to a variety of esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). This method allows for the synthesis of methyl, ethyl, and other alkyl esters. Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding esters.
Amidation: Amide derivatives can be prepared by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common and efficient method.
Homologation: The acetic acid chain can be extended through various homologation procedures. One common method is the Arndt-Eistert synthesis, which involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) results in the insertion of a methylene (B1212753) group, yielding a propanoic acid derivative.
| Modification | Reagents | Product |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |
| Homologation (Arndt-Eistert) | 1. SOCl₂ 2. CH₂N₂ 3. H₂O/Ag₂O | Homologous acid |
Synthesis of Stereoisomers and Enantiomerically Pure Analogs
The 1-position of the cyclobutane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and study of enantiomerically pure forms are often crucial for understanding their interactions with chiral biological systems.
Chiral Resolution: A common method to obtain enantiomerically pure compounds is through chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent then yields the individual enantiomers of the parent acid.
Asymmetric Synthesis: A more direct approach to obtaining enantiomerically pure analogues is through asymmetric synthesis. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a key bond-forming reaction. For example, an asymmetric [2+2] cycloaddition to form the cyclobutane ring can be employed, where a chiral ligand on the metal catalyst directs the formation of one enantiomer over the other.
Comparative Reactivity and Computational Studies of Derivatives
Understanding the relative reactivity and electronic properties of the synthesized derivatives is essential for predicting their behavior and for the rational design of new analogues. Computational chemistry provides powerful tools for these investigations.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of the derivatives. By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, insights into the reactivity and potential interaction sites of the molecules can be gained. For example, DFT studies can help to predict the most likely sites for electrophilic or nucleophilic attack and can rationalize the observed regioselectivity in chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: When a series of analogues with corresponding biological activity data is available, QSAR studies can be performed. These studies aim to establish a mathematical relationship between the structural or physicochemical properties of the molecules and their biological activity. Descriptors such as lipophilicity (logP), molar refractivity, and various electronic and steric parameters can be used to build a predictive model. Such models can then be used to estimate the activity of newly designed, unsynthesized analogues, thereby guiding further synthetic efforts.
The synthesis and characterization of these diverse derivatives and analogues of this compound provide a rich dataset for further investigation and application in various fields of chemical and biological science.
Analytical Methodologies for Research and Monitoring of 2 1 4 Bromophenyl Cyclobutyl Acetic Acid
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone for the analysis of 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid, providing powerful tools for separating the compound from impurities, starting materials, and byproducts, as well as for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis and purity assessment of non-volatile, polar compounds like aryl-substituted carboxylic acids. A reversed-phase HPLC method is typically optimal for this compound.
The separation is commonly achieved on a C8 or C18 stationary phase, which provides effective retention for the moderately nonpolar molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the aqueous phase is often acidified with agents like trifluoroacetic acid (TFA) or phosphoric acid. Detection is typically performed using a Diode Array Detector (DAD) or a standard UV detector, leveraging the chromophore of the bromophenyl group for sensitive detection, often around 210-240 nm. researchgate.net
Method validation is conducted according to International Council for Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, and precise. nih.gov This involves establishing the limit of detection (LOD) and limit of quantitation (LOQ) to ensure that even trace-level impurities can be reliably measured.
Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Typical Retention Time | ~12.5 min |
| Linearity (r²) | > 0.999 |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile and polar, leading to poor peak shape and thermal degradation in a GC system. To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester. youtube.com
Common derivatization techniques include esterification with agents like methanol (to form the methyl ester) or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. mdpi.com After derivatization, the resulting compound can be analyzed by GC, typically using a nonpolar capillary column (e.g., DB-5ms) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS offers the added advantage of providing structural information, which is useful for identifying unknown impurities. nih.gov
Table 2: Typical GC Method for Analysis of the Methyl Ester Derivative
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Acidified Methanol or BSTFA |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Scan Range | 50-500 amu |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the carbon atom connecting the cyclobutane (B1203170) ring to the acetic acid moiety, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they may exhibit different pharmacological activities. Chiral HPLC is the most effective method for this purpose. google.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are commonly used for the resolution of chiral carboxylic acids. researchgate.netnih.gov The choice of mobile phase is critical and is often a non-polar organic solvent system (normal-phase mode), such as hexane (B92381) modified with an alcohol like ethanol (B145695) or isopropanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column (CSP) | Pirkle-type (e.g., (R,R) Whelk-O1) or Polysaccharide-based |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Expected Outcome | Baseline resolution (Rs > 1.5) of the two enantiomers |
In Situ Spectroscopic Methods for Real-Time Reaction Monitoring
In situ (in the reaction mixture) spectroscopic methods provide real-time data on reaction progress, enabling the study of kinetics, the detection of transient intermediates, and the optimization of reaction conditions without the need for sampling and offline analysis.
Real-Time NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring, particularly with the advent of benchtop and flow NMR systems. nih.govresearchgate.netacs.org By placing a flow cell within the NMR spectrometer, the reaction mixture can be continuously analyzed. This allows for the tracking of key signals corresponding to reactants, intermediates, and the final product.
In a hypothetical synthesis of this compound, such as a cycloaddition reaction to form the cyclobutane ring, real-time NMR could monitor the disappearance of olefinic proton signals from a precursor and the simultaneous appearance of characteristic aliphatic proton signals of the cyclobutane ring. nih.govbohrium.com The integration of these signals over time provides a direct measure of the reaction kinetics, conversion rates, and the formation of any significant byproducts.
Table 4: Key ¹H NMR Signals for Monitoring Synthesis
| Proton Type | Hypothetical Chemical Shift (ppm) | Information Provided |
|---|---|---|
| Aromatic Protons (AA'BB' system) | 7.2 - 7.6 | Confirms presence of 4-bromophenyl group |
| Cyclobutane Protons | 1.8 - 2.8 | Appearance indicates formation of the cyclobutane ring |
| Methylene (B1212753) Protons (-CH₂COOH) | ~2.5 | Appearance indicates formation of the acetic acid side chain |
| Carboxylic Acid Proton (-COOH) | > 10 (broad) | Confirms presence of the final acid product |
| Precursor-specific Protons (e.g., vinyl) | 5.0 - 6.5 | Disappearance indicates consumption of starting material |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with an Attenuated Total Reflectance (ATR) probe, is an excellent technique for in situ monitoring of chemical reactions in solution. rsc.org An ATR probe can be directly immersed into the reaction vessel, allowing for the continuous collection of IR spectra from the liquid phase.
This method is highly effective for tracking changes in functional groups. In the synthesis of this compound, the most prominent signal to monitor would be the appearance of the strong carbonyl (C=O) stretching vibration of the carboxylic acid, typically found in the 1700–1740 cm⁻¹ region. biu.ac.ilresearchgate.net Additionally, the broad O-H stretching band of the carboxylic acid dimer (2500–3300 cm⁻¹) would also emerge as the reaction proceeds. By trending the intensity of these characteristic peaks over time, one can accurately follow the reaction's progress and determine its endpoint. scispace.com
Table 5: Characteristic FTIR Frequencies for Reaction Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Monitoring |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching (dimer) | 2500 - 3300 (broad) | Appearance indicates product formation |
| Carboxylic Acid C=O | Stretching | 1700 - 1740 | Strong, sharp peak; its growth is a primary indicator of reaction progress |
| Aromatic C=C | Stretching | ~1600, ~1490 | Remains relatively constant; can serve as an internal reference |
| Precursor Group (e.g., Nitrile C≡N) | Stretching | ~2250 | Disappearance would indicate consumption of a nitrile precursor |
Advanced Techniques for Solid--State Characterization of Reaction Intermediates
The synthesis of complex organic molecules such as this compound often proceeds through a series of transient or stable reaction intermediates. The isolation and characterization of these solid-state intermediates are crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring the desired polymorphic form of the final product. Advanced analytical techniques provide the necessary tools to investigate the atomic-level structure, packing, and thermal properties of these ephemeral species.
X-ray Diffraction (XRD) Techniques
X-ray diffraction is a cornerstone for the unambiguous determination of crystal structures. Depending on the nature of the intermediate, either single-crystal or powder XRD may be employed.
Single-Crystal X-ray Diffraction (SCXRD): When a reaction intermediate can be isolated as a single crystal of suitable size and quality (typically 50-250 microns), SCXRD provides the most detailed structural information. creative-biostructure.comyoutube.com This technique allows for the precise determination of:
Unit cell dimensions. youtube.com
Bond lengths and angles. creative-biostructure.com
Absolute configuration of chiral centers.
Intermolecular interactions, such as hydrogen bonding.
For a potential intermediate in the synthesis of this compound, SCXRD could definitively confirm the molecular structure, including the conformation of the cyclobutyl ring and the orientation of the bromophenyl group. Time-resolved SCXRD experiments can even be used to observe solid-state reactions in situ, identifying transient structures that are formed during the reaction process. youtube.com
Powder X-ray Diffraction (PXRD): Often, reaction intermediates are isolated as microcrystalline powders, which are not suitable for SCXRD analysis. jst.go.jpresearchgate.net In these cases, PXRD is an invaluable tool. While it does not provide the same level of detail as SCXRD, it is crucial for:
Phase Identification: Identifying the crystalline phase of an intermediate and detecting the presence of impurities or different polymorphs.
Lattice Parameter Determination: Establishing the unit cell constants of the crystalline solid. aip.org
Structure Solution: With modern computational methods, it is increasingly possible to solve the full crystal structure of an organic compound from high-quality PXRD data. researchgate.neticdd.com
PXRD is particularly useful for monitoring the progress of a solid-state reaction, where changes in the diffraction pattern indicate the consumption of reactants and the formation of intermediates and final products.
Table 1: Illustrative PXRD Data for a Hypothetical Reaction Intermediate
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 18.8 | 4.72 | 78 |
| 21.1 | 4.21 | 95 |
| 25.9 | 3.44 | 60 |
| 28.3 | 3.15 | 33 |
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful, non-destructive technique that provides information on the local chemical environment of nuclei (e.g., ¹³C, ¹H, ¹⁵N) within a solid material. It is particularly valuable for characterizing materials that are amorphous or for which single crystals cannot be obtained. nih.gov
¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is one of the most common ssNMR experiments for organic compounds. It provides information analogous to a solution-state ¹³C NMR spectrum but for the solid material. Key insights include:
Number of Crystallographically Inequivalent Molecules: The presence of multiple peaks for a single carbon in the molecule can indicate the presence of more than one molecule in the asymmetric unit of the crystal lattice.
Polymorphism: Different crystalline forms of an intermediate will typically yield distinct ¹³C ssNMR spectra.
Conformational Information: The chemical shifts of carbons are sensitive to their local geometry, providing clues about molecular conformation.
For intermediates of this compound, ¹³C ssNMR is particularly useful. The chemical shift of the carbon atom bonded to the bromine is influenced by the halogen bond environment and can provide insight into intermolecular interactions. rsc.orgnih.gov
Table 2: Hypothetical ¹³C ssNMR Chemical Shifts for an Intermediate
| Carbon Position | Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 175.8 |
| Bromophenyl (C-Br) | 121.5 |
| Bromophenyl (quaternary) | 145.2 |
| Cyclobutyl (quaternary) | 48.9 |
| Cyclobutyl (CH₂) | 32.1, 30.5 |
| Acetic Acid (CH₂) | 41.7 |
Thermal Analysis Techniques
Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. xrfscientific.com It is used to detect thermal events such as:
Phase Transitions: Identifying solid-solid phase transitions between different polymorphic forms of an intermediate. rsc.org
Melting Point: Determining the melting point, which is a key indicator of purity.
Crystallization: Observing the crystallization of an amorphous intermediate upon heating.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. particletechlabs.com This technique is essential for determining:
Thermal Stability: Identifying the temperature at which an intermediate begins to decompose. particletechlabs.com
Solvation State: Quantifying the amount of solvent present in a crystalline intermediate (solvate) by observing the mass loss at specific temperatures.
For instance, TGA could be used to confirm if an isolated intermediate of this compound is an anhydrous form or a solvate, which is critical information for process control.
Table 3: Summary of Advanced Solid-State Characterization Techniques
| Technique | Information Obtained | Application for Intermediates |
| SCXRD | 3D molecular structure, bond lengths/angles, packing | Unambiguous structure determination of crystalline intermediates. |
| PXRD | Crystalline phase, unit cell parameters, purity | Phase identification, monitoring reactions, detecting polymorphism. |
| ¹³C ssNMR | Local chemical environment, conformational details | Characterizing amorphous or microcrystalline samples, identifying polymorphs. |
| DSC | Phase transitions, melting point, crystallization | Assessing thermal stability and polymorphic behavior. |
| TGA | Mass change vs. temperature, decomposition profile | Determining solvation state and thermal decomposition pathway. |
By employing a combination of these advanced techniques, researchers can build a comprehensive understanding of the solid-state properties of reaction intermediates. This knowledge is vital for the rational design of synthetic routes and the consistent production of the desired solid form of active pharmaceutical ingredients like this compound. icdd.com
Future Research Directions and Unexplored Avenues for 2 1 4 Bromophenyl Cyclobutyl Acetic Acid
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes to 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid is a foundational area for future research. While generic methods for the synthesis of cyclobutane (B1203170) carboxylic acids exist, such as the decarboxylation of 1,1-cyclobutanedicarboxylic acids, pathways tailored to this specific substitution pattern are yet to be reported. chemicalbook.comresearchgate.net
Future investigations could focus on:
Photochemical [2+2] Cycloadditions: A prominent method for constructing cyclobutane rings involves the photochemical [2+2] cycloaddition of alkenes. nih.govharvard.edu Research could explore the reaction between a suitable cinnamic acid derivative and ethylene (B1197577) or a synthetic equivalent to form the cyclobutane core.
Transition-Metal-Catalyzed C-H Arylation: Recent advances in C-H activation and arylation could provide a direct route to the 4-bromophenyl substituted cyclobutane core. nih.govacs.orgchemrxiv.org A pre-functionalized cyclobutylacetic acid derivative could potentially be arylated in a highly regioselective manner.
Ring-Expansion Reactions: The expansion of a corresponding cyclopropyl (B3062369) derivative could offer another synthetic entry. Methodologies for the stereocontrolled ring expansion of cyclopropanes to cyclobutanes are an active area of research.
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Photochemical [2+2] Cycloaddition | Direct formation of the cyclobutane ring. | Control of stereoselectivity, potential for side reactions. |
| Transition-Metal-Catalyzed C-H Arylation | High atom economy, late-stage functionalization. | Catalyst selection, directing group strategy, regioselectivity. |
| Ring-Expansion Reactions | Access to specific stereoisomers. | Availability of starting materials, control of rearrangement. |
Investigation of Undiscovered Reactivity Patterns
The reactivity of the this compound scaffold is largely uncharted. The interplay between the strained cyclobutane ring, the carboxylic acid moiety, and the bromophenyl group could lead to novel chemical transformations.
Future studies could investigate:
Ring-Opening and Ring-Contraction Reactions: The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions (acidic, basic, thermal, photochemical). researchgate.net The influence of the substituents on the regioselectivity and stereoselectivity of these reactions would be of fundamental interest.
Functionalization of the Cyclobutane Ring: Selective functionalization of the C-H bonds of the cyclobutane ring, potentially directed by the carboxylic acid group, would provide access to a diverse range of derivatives.
Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.
Potential for Application in Emerging Fields of Chemical Science
The unique structural features of this compound suggest potential applications in several emerging areas of chemical science. The cyclobutane motif is increasingly recognized for its ability to impart desirable properties in medicinal chemistry and materials science. lifechemicals.comnih.gov
Medicinal Chemistry: Cyclobutane rings are used to introduce conformational constraints, improve metabolic stability, and act as bioisosteres for other chemical groups in drug candidates. nih.gov The 4-bromophenylacetic acid substructure is also found in compounds with anti-inflammatory and other biological activities. Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.
Materials Science: Cyclobutane-containing polymers can exhibit unique thermal and mechanical properties. nih.gov The dicarboxylic acid derivative of this compound could be a monomer for the synthesis of novel polyesters or polyamides with tailored properties.
Supramolecular Chemistry: The rigid cyclobutane core and the potential for hydrogen bonding and halogen bonding could be exploited in the design of novel supramolecular assemblies and crystal engineering.
Advanced Theoretical Modeling and Predictive Chemistry
Given the lack of experimental data, computational chemistry can play a crucial role in predicting the properties and reactivity of this compound and guiding experimental efforts. protheragen.aicomputabio.comresearchgate.netcomputabio.com
Future theoretical studies could include:
Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers of the substituents.
Calculation of Physicochemical Properties: Predicting properties such as pKa, logP, and solubility, which are crucial for assessing its drug-likeness.
Modeling of Reaction Mechanisms: Investigating the transition states and energy barriers for potential synthetic and reactivity pathways to guide experimental design.
Virtual Screening: Using the calculated 3D structure to perform virtual screening against biological targets to identify potential therapeutic applications.
Collaborative Research Opportunities and Interdisciplinary Studies
The exploration of this compound offers fertile ground for collaborative and interdisciplinary research. azolifesciences.comyoutube.comeuropa.eunih.gov
Synthetic and Medicinal Chemistry: Collaboration between synthetic organic chemists and medicinal chemists would be essential to design, synthesize, and biologically evaluate derivatives for potential therapeutic applications.
Chemistry and Materials Science: Joint efforts between chemists and materials scientists could lead to the development of new polymers and functional materials based on this scaffold.
Experimental and Computational Chemistry: A strong synergy between experimentalists and computational chemists will be vital to efficiently explore the chemical space of this compound, with theoretical predictions guiding experimental work and experimental results validating and refining theoretical models.
Addressing Current Gaps in the Academic Literature
The most significant gap in the academic literature is the near-complete absence of research on this compound. Any well-documented study on its synthesis, characterization, reactivity, or potential applications would represent a significant contribution to the field.
Key areas to address include:
Definitive Synthesis and Characterization: The first priority should be the development and publication of a reliable and scalable synthesis, along with comprehensive characterization data (NMR, IR, MS, and single-crystal X-ray diffraction).
Systematic Reactivity Studies: A systematic investigation of the compound's reactivity under a range of conditions to establish its chemical behavior.
Initial Biological Screening: A preliminary biological screening of the compound and simple derivatives to identify any potential areas of therapeutic interest.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the cyclobutyl ring in 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid?
- Methodological Answer : The cyclobutyl ring can be synthesized via [2+2] photocycloaddition or transition-metal-catalyzed cyclization of alkenyl precursors. For bromophenyl derivatives, Suzuki-Miyaura coupling with 4-bromophenylboronic acid is often used to introduce the aryl group. Post-cyclization functionalization (e.g., hydrolysis of ester intermediates) yields the acetic acid moiety. Structural validation requires ¹H/¹³C NMR and X-ray crystallography to confirm regioselectivity and stereochemistry .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., cyclobutyl CH₂ groups at δ 2.5–3.0 ppm; aromatic protons at δ 7.2–7.8 ppm). ¹³C NMR confirms sp³ carbons in the cyclobutyl ring (~30–40 ppm) and the carboxylic acid carbonyl (~170 ppm) .
- HPLC/GC-MS : Quantifies purity (>98% for pharmacological studies) and detects byproducts from incomplete cyclization .
- X-ray crystallography : Resolves steric strain in the cyclobutyl ring and spatial arrangement of the bromophenyl group .
Q. How does the electron-withdrawing bromine substituent influence the acidity of the acetic acid moiety?
- Methodological Answer : The 4-bromophenyl group increases acidity via inductive effects. Titration with NaOH (in ethanol/water) determines pKa shifts compared to non-halogenated analogs. Computational studies (DFT) correlate experimental pKa with electron density at the carboxylic oxygen .
Advanced Research Questions
Q. How can researchers resolve conflicting NOESY data suggesting multiple conformers in solution?
- Methodological Answer :
- Variable-temperature NMR : Identifies dynamic equilibria between conformers by observing signal coalescence at elevated temperatures.
- DFT calculations : Predict low-energy conformers and compare with experimental coupling constants (e.g., J values for cyclobutyl protons).
- Crystallographic data : Provides a static model to validate dominant conformers .
Q. What strategies mitigate decomposition during prolonged storage of this compound?
- Methodological Answer :
- Stability assays : Accelerated degradation studies (40°C/75% RH) identify degradation pathways (e.g., cyclobutyl ring opening or decarboxylation).
- Formulation : Lyophilization or storage under inert gas (N₂/Ar) minimizes oxidative degradation.
- Analytical monitoring : Periodic HPLC analysis tracks impurity profiles .
Q. How does steric strain in the cyclobutyl ring affect reactivity in amide coupling reactions?
- Methodological Answer :
- Kinetic studies : Compare reaction rates with linear analogs using carbodiimide coupling agents (e.g., EDC/HOBt). Reduced reactivity may arise from hindered access to the carboxylic acid group.
- Molecular docking : Predicts steric clashes in enzyme-binding assays (e.g., phosphatase inhibition studies) .
Q. What computational methods predict the electrochemical behavior of this compound in protic solvents?
- Methodological Answer :
- Cyclic voltammetry : Measures redox potentials in buffered solutions (pH 3–10) to identify proton-coupled electron transfer (PCET) processes.
- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) and correlate with experimental oxidation/reduction peaks .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
